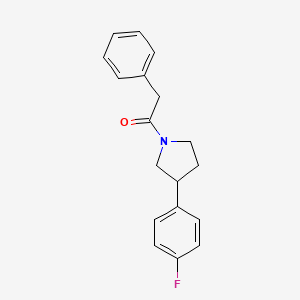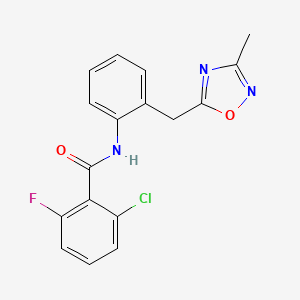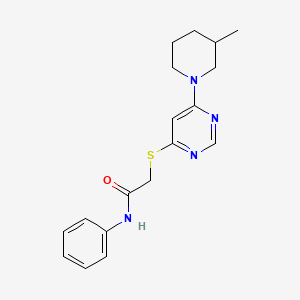![molecular formula C17H14ClN5O3S2 B2873881 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1020975-82-9](/img/structure/B2873881.png)
5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H14ClN5O3S2 and its molecular weight is 435.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide, belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, thus showing versatile biological activities . .
Mode of Action
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are capable of binding in the biological system, which allows them to interact with their targets and induce changes
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. For instance, some triazole compounds have shown cytotoxic activities against certain cancer cells . .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions affecting the sulfur and nitrogen atoms.
Reduction: Reduction reactions may modify the triazole ring or the sulfonamide group.
Substitution: The chloro group can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Examples include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminium hydride.
Substitution Reagents: Organometallic compounds, such as Grignard reagents.
Major Products Formed:
Oxidative products may include sulfoxides or sulfones.
Reduction could yield amines or partially hydrogenated triazoles.
Substitution results in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Used as a ligand in coordination chemistry due to its multiple binding sites.
Investigated for its reactivity and synthetic utility in organic synthesis.
Biology:
Potential inhibitor of specific enzymes due to its triazole and sulfonamide functionalities.
Studied for its binding affinity to biological targets.
Medicine:
Explored as a potential drug candidate for its possible antiviral, antibacterial, and anticancer properties.
Industry:
Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action: The biological activity of 5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide is likely mediated through interactions with enzyme active sites or cellular receptors. The compound’s triazole moiety may mimic natural substrates or inhibitors, leading to modulation of enzymatic activity. Additionally, the sulfonamide group is known for its ability to interact with proteins and other macromolecules.
Comparison with Similar Compounds: Compared to other compounds with similar structures:
This compound is unique due to its combination of functional groups.
Similar compounds include:
5-bromo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
5-iodo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide
These similar compounds may exhibit different reactivities and biological activities due to variations in halogen substitution.
特性
IUPAC Name |
5-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O3S2/c18-13-6-9-16(27-13)28(24,25)19-10-11-26-15-8-7-14-20-21-17(23(14)22-15)12-4-2-1-3-5-12/h1-9,19H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPOVIYGGFZQLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
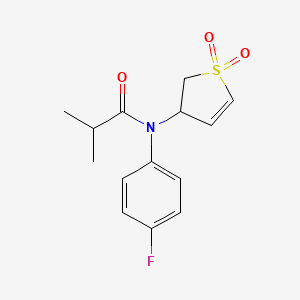
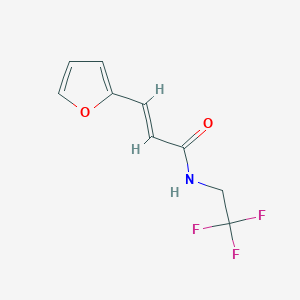
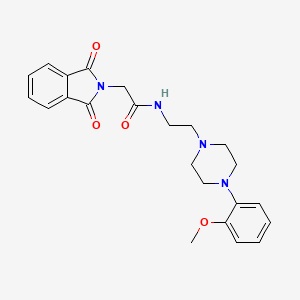
![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)
![2-methoxy-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}benzamide](/img/structure/B2873804.png)
![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)
![N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B2873809.png)
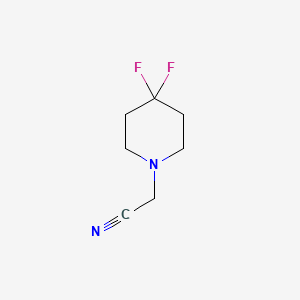
![5-Bromo-2-(difluoromethyl)thieno[2,3-b]thiophene](/img/structure/B2873811.png)
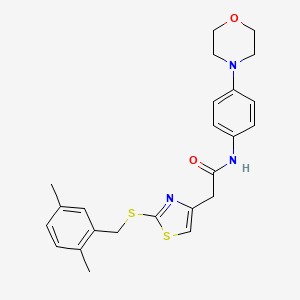
![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)
